2-[(4-Methylphenyl)methoxy]naphthalene-1-carbonitrile
Description
2-[(4-Methylphenyl)methoxy]naphthalene-1-carbonitrile is a naphthalene-derived compound featuring a 4-methylphenylmethoxy group at the 2-position and a nitrile (-CN) group at the 1-position. These intermediates are critical in the development of non-doped organic light-emitting diodes (OLEDs), where the nitrile group enhances electron mobility and thermal stability .
Properties
IUPAC Name |
2-[(4-methylphenyl)methoxy]naphthalene-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO/c1-14-6-8-15(9-7-14)13-21-19-11-10-16-4-2-3-5-17(16)18(19)12-20/h2-11H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWASSQLWMBRMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)methoxy]naphthalene-1-carbonitrile typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The general steps include:
- Preparation of the boron reagent.
- Coupling of the boron reagent with the naphthalene derivative.
- Introduction of the 4-methylphenyl group through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylphenyl)methoxy]naphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like bromine or sulfuric acid are employed for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
2-[(4-Methylphenyl)methoxy]naphthalene-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)methoxy]naphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Key Comparisons :
- Electronic Effects : The methoxy group in the target compound is electron-donating, which may reduce charge recombination efficiency compared to brominated analogues (e.g., BPINCN) that favor electron withdrawal. However, the nitrile group maintains electron mobility, critical for OLED performance .
- Synthetic Accessibility : While yields for analogous compounds are 65–70%, the absence of bromine in the target compound may simplify purification steps but require alternative coupling strategies.
Toxicity Profile Relative to Parent Hydrocarbons
Naphthalene and its methyl derivatives (1-methylnaphthalene, 2-methylnaphthalene) are well-studied for their toxicity, including hematological, hepatic, and respiratory effects via inhalation or dermal exposure . However, the introduction of a nitrile and methoxy group in 2-[(4-Methylphenyl)methoxy]naphthalene-1-carbonitrile likely alters its toxicokinetics:
- Metabolism: Cyano groups may undergo biotransformation to thiocyanates or cyanide, necessitating specific toxicological evaluation, unlike parent hydrocarbons metabolized via epoxidation .
- Data Gaps: No direct studies on this compound exist; thus, its hazard profile remains speculative. Existing frameworks for naphthalenes (Table B-1, ) could guide future assessments.
Biological Activity
2-[(4-Methylphenyl)methoxy]naphthalene-1-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a naphthalene core substituted with a methoxy group and a carbonitrile group, which are known to influence its biological properties. The presence of the 4-methylphenyl moiety enhances its lipophilicity, potentially affecting its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes. For instance, compounds with a naphthalene structure often interact with topoisomerases, enzymes critical for DNA replication and repair .
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress. This is commonly assessed using assays like the DPPH radical scavenging method .
- Anticancer Activity : Research indicates that derivatives of naphthalene can induce apoptosis in cancer cells, suggesting that this compound may have similar effects. It is hypothesized that the compound could disrupt cellular signaling pathways crucial for tumor growth .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
- Topoisomerase Inhibition : A study demonstrated that naphthalene derivatives could inhibit topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells. This mechanism suggests that this compound may similarly affect tumor cells through DNA intercalation and enzyme inhibition .
- Antioxidant Properties : In vitro studies have shown that compounds with similar structures exhibit significant antioxidant activity. The DPPH assay results indicate that these compounds can effectively neutralize free radicals, thus providing protective effects against oxidative damage .
- Cytotoxic Effects : Research on related naphthalene derivatives has indicated their potential as anticancer agents by inducing cell cycle arrest and apoptosis in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) .
Q & A
Q. How can multi-omics approaches enhance understanding of metabolic pathways?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
